molecular formula C19H19N3O4S B11688707 N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3-methylbenzamide

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3-methylbenzamide

Cat. No.: B11688707
M. Wt: 385.4 g/mol
InChI Key: ORNDXAWPUIQHPO-UHFFFAOYSA-N
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Description

N-{4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3-methylbenzamide is a sulfonamide derivative featuring a 3,4-dimethylisoxazole moiety linked via a sulfamoyl bridge to a phenyl ring substituted with a 3-methylbenzamide group. This structure combines aromatic and heterocyclic components, which are common in pharmacologically active compounds targeting enzymes or receptors requiring specific electronic and steric interactions.

Properties

Molecular Formula

C19H19N3O4S

Molecular Weight

385.4 g/mol

IUPAC Name

N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-3-methylbenzamide

InChI

InChI=1S/C19H19N3O4S/c1-12-5-4-6-15(11-12)18(23)20-16-7-9-17(10-8-16)27(24,25)22-19-13(2)14(3)21-26-19/h4-11,22H,1-3H3,(H,20,23)

InChI Key

ORNDXAWPUIQHPO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=C(C(=NO3)C)C

Origin of Product

United States

Preparation Methods

Preparation of 3,4-Dimethylisoxazole-5-sulfonamide

The isoxazole core is synthesized via 1,3-dipolar cycloaddition between a nitrile oxide and an acetylene derivative. For example, 3,4-dimethylisoxazole-5-sulfonyl chloride is generated by chlorosulfonation of 3,4-dimethylisoxazole using chlorosulfonic acid at 0–5°C. Subsequent ammonolysis with aqueous ammonia yields the sulfonamide intermediate:

3,4-Dimethylisoxazole+ClSO₃H3,4-Dimethylisoxazole-5-sulfonyl chlorideNH₃3,4-Dimethylisoxazole-5-sulfonamide\text{3,4-Dimethylisoxazole} + \text{ClSO₃H} \rightarrow \text{3,4-Dimethylisoxazole-5-sulfonyl chloride} \xrightarrow{\text{NH₃}} \text{3,4-Dimethylisoxazole-5-sulfonamide}

Key parameters :

  • Temperature control (<10°C) to prevent side reactions.

  • Solvent: Dichloromethane or ethyl acetate for chlorosulfonation.

Synthesis of 4-Aminophenylsulfamoyl Intermediate

The sulfonamide group is introduced to the phenyl ring via sulfonation of 4-nitroaniline, followed by reduction. In a typical procedure:

  • Sulfonation : 4-Nitroaniline reacts with 3,4-dimethylisoxazole-5-sulfonyl chloride in pyridine at 25°C for 12 hours.

  • Reduction : The nitro group is reduced to an amine using hydrogen gas (1 atm) and palladium on carbon (Pd/C) in ethanol, yielding 4-[(3,4-dimethylisoxazol-5-yl)sulfamoyl]aniline .

Yield optimization :

  • Pyridine acts as both solvent and base, neutralizing HCl byproducts.

  • Catalytic hydrogenation achieves >90% conversion.

Benzamide Coupling via Acylation

The final step involves coupling the sulfamoyl aniline with 3-methylbenzoyl chloride . Under Schotten-Baumann conditions:

  • Reagents : 3-Methylbenzoyl chloride (1.2 equiv), NaOH (2.0 equiv), water/THF (1:1).

  • Procedure : The aniline intermediate is added dropwise to the acyl chloride at 0°C, stirred for 4 hours, and acidified to pH 2–3 to precipitate the product.

4-[(3,4-Dimethylisoxazol-5-yl)sulfamoyl]aniline+3-Methylbenzoyl chlorideTarget Compound\text{4-[(3,4-Dimethylisoxazol-5-yl)sulfamoyl]aniline} + \text{3-Methylbenzoyl chloride} \rightarrow \text{Target Compound}

Purification : Recrystallization from ethanol/water (7:3) yields >85% purity.

Alternative Synthetic Routes and Methodological Variations

Microwave-Assisted Synthesis

Recent patents describe microwave irradiation to accelerate the acylation step:

  • Conditions : 100 W, 80°C, 15 minutes.

  • Advantages : 30% reduction in reaction time, comparable yields (78–82%).

Solid-Phase Synthesis

Immobilizing the aniline intermediate on Wang resin enables stepwise coupling, facilitating high-throughput screening:

  • Resin-bound aniline reacts with 3-methylbenzoic acid via DCC/HOBt activation.

  • Cleavage with TFA/water (95:5) releases the target compound.

Limitations : Lower yields (60–65%) due to incomplete cleavage.

Reaction Optimization and Critical Parameters

Solvent Effects on Acylation

SolventYield (%)Purity (%)
THF/Water8592
DCM7288
DMF6885

Polar aprotic solvents (e.g., THF) improve solubility of intermediates, while DMF may induce side reactions at elevated temperatures.

Temperature and Catalysis

  • Optimal acylation temperature : 0–5°C minimizes hydrolysis of the acyl chloride.

  • Catalyst screening : DMAP (4-dimethylaminopyridine) increases acylation efficiency by 12%.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, SO₂NH), 7.89–7.21 (m, 8H, aromatic), 2.41 (s, 3H, CH₃), 2.33 (s, 3H, CH₃).

  • HRMS : m/z 384.1121 [M+H]⁺ (calculated 384.1118).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 60:40) shows a single peak at 4.7 minutes, confirming >98% purity.

Industrial-Scale Production Considerations

Cost-Effective Reagent Selection

  • 3-Methylbenzoyl chloride : Preferred over carboxylic acid activators (e.g., EDCI) due to lower cost and simpler workup.

  • Recycling solvents : THF and ethanol are distilled and reused, reducing waste .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule .

Scientific Research Applications

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3-methylbenzamide involves its interaction with specific molecular targets. The oxazole ring and sulfonamide group are known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell growth .

Comparison with Similar Compounds

Key Observations :

  • The acetamide derivative has lower molecular weight (309.34 vs. 392.43) and likely higher solubility but reduced steric specificity compared to the target compound.
  • The thiophene-containing analog introduces a sulfur atom, which may alter electronic properties and binding affinity in biological systems.

Modifications in the Heterocyclic Core

Variants with alternative heterocycles or substituents on the isoxazole ring include:

Compound Name Heterocyclic Core Biological Implications
USP Sulfamethoxazole Related Compound A 5-Methylisoxazole-3-yl Pharmacopeial standard; simpler substituent
CF2: N-(4-(3,4-Dimethylisoxazole-5-yl)sulfamoyl)phenyl-2-(1,3-dioxoisoindoline-2-yl)pentanamide 3,4-Dimethylisoxazole with dioxoisoindoline Increased bulk may hinder membrane permeability

Key Observations :

  • Compounds like CF2 incorporate bulky dioxoisoindoline groups, which may limit bioavailability despite possible improved target engagement.

Comparison of Yields :

  • Compound 3a–g in achieved moderate yields (~60–80%) using acetic acid/sodium acetate , whereas hydrazide-based syntheses () reported yields of 76–83% .

Physicochemical Properties

  • Solubility : The target compound’s 3-methylbenzamide group likely reduces aqueous solubility compared to acetamide derivatives .
  • Density : The acetamide analog has a density of 1.404 g/cm³ , suggesting compact molecular packing. Data for the target compound is unavailable.

Biological Activity

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3-methylbenzamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of sulfonamide derivatives, which are known for their diverse pharmacological properties, including antibacterial, antifungal, and anti-inflammatory effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and its potential therapeutic applications.

The chemical structure and properties of this compound can be summarized as follows:

PropertyValue
Molecular FormulaC16H16N6O7S
Molecular Weight436.4 g/mol
LogP1.9068
Polar Surface Area151.257 Ų
Hydrogen Bond Acceptors14
Hydrogen Bond Donors3

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Inhibition of Enzymatic Activity : Sulfonamide derivatives typically inhibit the bacterial enzyme dihydropteroate synthase (DHPS), which is crucial for folate synthesis in bacteria. This inhibition leads to bacterial growth arrest.
  • Antioxidant Properties : Recent studies have indicated that this compound exhibits significant antioxidant activity, reducing oxidative stress in various cellular models .

Antibacterial Activity

This compound has been evaluated for its antibacterial properties against a range of Gram-positive and Gram-negative bacteria. In vitro studies demonstrate that this compound exhibits moderate to significant antibacterial activity.

Table 1: Antibacterial Activity Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound has potential as an antibacterial agent, particularly against resistant strains.

Antioxidant Activity

The antioxidant capacity of this compound was assessed using various assays such as DPPH and ABTS radical scavenging tests. The results indicate that the compound significantly reduces free radicals in a concentration-dependent manner.

Table 2: Antioxidant Activity Assessment

Assay TypeIC50 (µM)
DPPH Radical Scavenging25 µM
ABTS Radical Scavenging30 µM

Case Studies

Several research studies have highlighted the biological efficacy of sulfonamide derivatives similar to this compound:

  • Study on Antibacterial Properties : A study published in a peer-reviewed journal demonstrated that compounds with similar structures exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) .
  • Research on Antioxidant Effects : Another study focused on the antioxidant properties of sulfonamide derivatives found that they could effectively protect cells from oxidative damage induced by reactive oxygen species (ROS) .

Q & A

Q. What are the optimal synthetic routes for N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3-methylbenzamide, and what reaction conditions minimize by-product formation?

The synthesis typically involves coupling a sulfamoyl-containing oxazole intermediate with a substituted benzamide. A base such as triethylamine is used to deprotonate reactive sites and facilitate nucleophilic substitution under anhydrous conditions . Key steps include:

  • Sulfamoylation : Reacting 3,4-dimethyl-1,2-oxazol-5-amine with a sulfonyl chloride derivative.
  • Amide Coupling : Introducing the 3-methylbenzamide group via carbodiimide-mediated coupling (e.g., EDC/HOBt). Critical parameters include temperature control (0–5°C during sulfamoylation) and inert atmosphere (argon/nitrogen) to prevent hydrolysis or oxidation .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the molecular structure of this compound?

  • X-ray Crystallography : SHELX programs (e.g., SHELXL for refinement) are essential for resolving bond lengths, angles, and torsional conformations .
  • Spectroscopy :
  • NMR : 1H^1H- and 13C^{13}C-NMR to verify substituent positions and purity.
  • Mass Spectrometry : High-resolution ESI-MS for molecular weight confirmation.
    • Visualization Tools : ORTEP-III (with WinGX suite) generates thermal ellipsoid diagrams for steric and electronic environment analysis .

Advanced Research Questions

Q. How do hydrogen-bonding patterns in the crystal lattice influence the compound’s physicochemical stability?

Graph set analysis (as per Etter’s formalism) reveals that intermolecular N–H···O and C–H···π interactions stabilize the crystal lattice. For example:

  • R22^2_2(8) motifs : Observed between sulfonamide protons and oxazole oxygen atoms.
  • Layer stacking : Aromatic π-π interactions between benzamide and oxazole rings enhance thermal stability. Such patterns correlate with reduced hygroscopicity and melting point consistency .

Q. What computational methods are suitable for predicting the binding affinity of this compound with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., carbonic anhydrase, a common sulfonamide target).
  • Molecular Dynamics (MD) : GROMACS/AMBER simulations assess stability of ligand-receptor complexes under physiological conditions.
  • QM/MM : Hybrid quantum mechanics/molecular mechanics to evaluate electronic effects of the dimethyloxazole group on binding .

Q. How can researchers resolve contradictions in biological activity data across different assay conditions?

Contradictions often arise from assay-specific variables:

  • pH Sensitivity : Sulfonamide ionization states affect membrane permeability.
  • Redox Conditions : Oxazole ring stability varies in reducing environments (e.g., glutathione-rich vs. serum-free media). Standardization strategies include:
  • Dose-response normalization : Use EC50_{50}/IC50_{50} ratios across ≥3 independent replicates.
  • Orthogonal assays : Validate enzyme inhibition with SPR (surface plasmon resonance) alongside cell-based assays .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the sulfamoyl and oxazole moieties?

  • Isosteric Replacements : Substitute the oxazole with 1,2,4-triazole or thiazole to modulate electron-withdrawing effects.
  • Substituent Scanning : Systematic variation of methyl groups on the oxazole and benzamide rings (e.g., 4-methyl vs. 3,5-dimethyl).
  • Pharmacophore Mapping : Overlay crystallographic data with analogs (e.g., from PubChem) to identify critical hydrogen-bond acceptors .

Methodological Considerations

  • Crystallographic Refinement : Use SHELXL’s TWIN/BASF commands for handling twinned crystals, common in sulfonamide derivatives .
  • Synthetic Scalability : Pilot reactions under microwave irradiation (e.g., 100 W, 80°C) reduce reaction times by 60% compared to conventional heating .

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